(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate

概要

説明

Synthesis Analysis

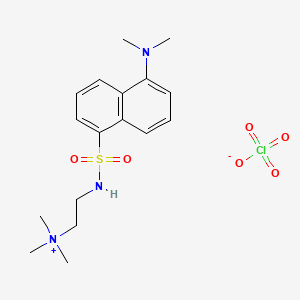

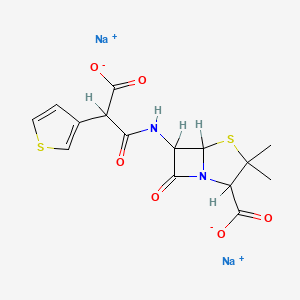

The synthesis of DMN involves the reaction of a trimethylammonium derivative with a naphthalene sulfonamide group. The specific synthetic pathway and conditions may vary, but the resulting compound is the sulfonamidoethyl-trimethylammonium perchlorate .

Molecular Structure Analysis

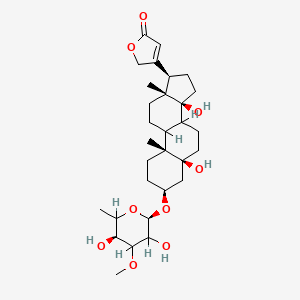

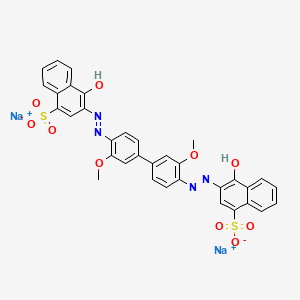

DMN’s molecular structure consists of a naphthalene ring with a sulfonamide group attached to one of its carbon atoms. The trimethylammonium moiety is also linked to the naphthalene ring. The overall structure contributes to its fluorescent properties and binding capabilities .

Chemical Reactions Analysis

DMN is primarily used as a fluorescent probe to study biological systems. It exhibits fluorescence when excited by specific wavelengths of light. Researchers utilize DMN to investigate receptor proteolipids , such as those extracted from the electric organ of Electrophorus electricus. Additionally, DMN allows for the study of binding sites and the competitive action of other drugs .

Physical And Chemical Properties Analysis

- Partition Coefficient : DMN’s preferred partition coefficient allows for its use in specific solvent-water systems .

科学的研究の応用

Fluorescence Spectroscopy

“Dns-chol” serves as a fluorescent probe due to its ability to emit light when excited by a particular wavelength. This property is utilized in fluorescence spectroscopy to study the structure and dynamics of molecules. The compound’s emission at 580 nm in ethanol makes it a valuable tool for investigating biological systems .

Receptor Proteolipid Interaction Studies

In neurobiology, “Dns-chol” is used to explore the interactions between receptor proteolipids and various ligands. This application is particularly relevant in the study of the electric organ of Electrophorus electricus , where it helps in understanding the mechanisms of signal transduction .

DNA Nanotechnology

The compound is instrumental in DNA nanotechnology, where it helps control the aggregation of cholesterol-modified DNA nanostructures. This is crucial for designing DNA-built nanodevices that interact with biological membranes and mimic the function of natural membrane proteins .

Drug Delivery Systems

“Dns-chol” is employed in the development of drug delivery systems. Its ability to link with lipids allows for the creation of lipid–DNA conjugates used in targeted drug delivery, enhancing the efficacy and specificity of therapeutic agents .

Biosensing

The compound’s fluorescent properties make it an excellent candidate for biosensing applications. It can be used to detect the presence of specific molecules or ions within a sample, providing a non-invasive method for diagnostics and research .

Membrane Protein Mimicry

“Dns-chol” facilitates the creation of DNA nanopores that self-insert into lipid membranes, inducing ionic currents similar to natural protein ion channels. This application has significant implications for understanding ion transport across cell membranes .

Histone Surface Recognition

In epigenetics, “Dns-chol” is used as a guest molecule for multivalent macrocyclic hosts in histone surface recognition. This aids in the study of DNA-protein interactions and the regulation of gene expression .

Synthesis of Complex Organic Molecules

Lastly, “Dns-chol” is a starting reagent in the synthesis of complex organic molecules such as 2,6-disubstituted pyridines and bipyridines. These compounds have various applications in medicinal chemistry and materials science .

作用機序

The mechanism of action involves DMN’s interaction with receptor proteolipids. It binds to specific sites, leading to fluorescence. Its cooperative interaction with the receptor proteolipid has been observed, and it competes with molecules like acetylcholine , dimethyl-d-tubocurarine , and decamethonium for binding sites .

特性

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl-trimethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N3O2S.ClHO4/c1-19(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)18-12-13-20(3,4)5;2-1(3,4)5/h6-11,18H,12-13H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALGRPFYCOBGHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187067 | |

| Record name | Dns-chol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate | |

CAS RN |

33423-98-2 | |

| Record name | Dns-chol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dns-chol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dansylaminoethyl trimethylammoniumperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (Dns-chol) interact with the cholinergic receptor, and what are the downstream effects observed?

A1: Dns-chol exhibits a unique interaction profile with the cholinergic receptor. Studies utilizing receptor-rich membrane fragments from Torpedo electric organ revealed that Dns-chol binds to both the cholinergic receptor site and secondary sites. [, ] Binding to the receptor site is characterized by changes in Dns-chol fluorescence emission properties depending on the nature of the cholinergic ligand (agonist or antagonist) bound to the receptor. [] This property makes Dns-chol a valuable tool for studying ligand-receptor interactions. Furthermore, Dns-chol binding is influenced by the presence of local anesthetics and calcium ions, indicating its sensitivity to factors modulating receptor affinity. []

Q2: The research mentions that (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (Dns-chol) interacts with two classes of sites in membrane fragments. Can you elaborate on this?

A2: Dns-chol interacts with both the cholinergic receptor site and secondary, non-receptor sites within membrane fragments. [, ] This interaction is detectable through changes in Dns-chol's fluorescence properties. Binding to the receptor site itself elicits a distinct fluorescence signal. Interestingly, the fluorescence emission of Dns-chol bound to secondary sites changes depending on the type of cholinergic ligand (agonist or antagonist) occupying the receptor site. [] This suggests an allosteric link between the receptor site and the secondary binding sites of Dns-chol, providing a nuanced understanding of ligand-receptor interactions and the membrane environment.

Q3: How is (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (Dns-chol) used to study the structure and function of the cholinergic receptor?

A3: Dns-chol serves as a fluorescent probe, providing insights into the cholinergic receptor's structure and function. [] By observing Dns-chol's fluorescence changes upon binding to the receptor proteolipid extracted from Electrophorus electricus electric organ, researchers can investigate ligand-receptor interactions. [] For instance, the competitive binding of acetylcholine, dimethyl-d-tubocurarine, and decamethonium against Dns-chol for receptor binding sites can be monitored, revealing information about the receptor's binding affinities and pharmacological profile. []

Q4: Can you describe the use of (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (Dns-chol) in studying enzyme kinetics?

A4: While primarily known for its interaction with the cholinergic receptor, a study highlighted the use of Dns-chol in enzyme kinetic studies. [] Specifically, it was used as a potent reversible inhibitor of horse serum butyrylcholinesterase (BuChE). [] The observed mixed-type inhibition at low substrate concentrations and competitive inhibition at high substrate concentrations, as revealed through Dns-chol's effects, provided evidence supporting the existence of a peripheral regulatory site on BuChE, advancing our understanding of the enzyme's kinetic mechanism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)